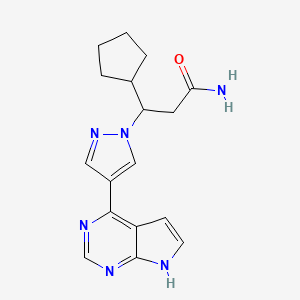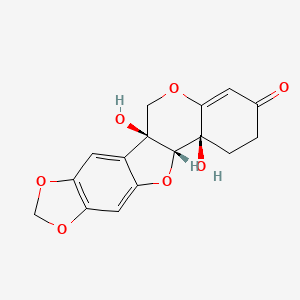
Ruxolitinib-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruxolitinib-amide is a derivative of ruxolitinib, a well-known Janus kinase (JAK) inhibitor. Ruxolitinib is primarily used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It works by inhibiting JAK1 and JAK2, which are involved in cytokine signaling and hematopoiesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ruxolitinib involves several key steps. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to an acyl halogenation reaction, an amidation reaction, and a reaction dehydrating an amide to form a cyano group or removing the protecting group to prepare ruxolitinib . The process is characterized by brief steps, high stereoselectivity, mild reaction conditions, and convenient post-treatment.
Industrial Production Methods
The industrial production of ruxolitinib follows similar synthetic routes but is optimized for large-scale production. The process avoids using expensive asymmetric reaction catalysts, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ruxolitinib-amide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
Ruxolitinib-amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study JAK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and cytokine signaling.
Medicine: Explored for its potential in treating various hematological disorders and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting JAK pathways
Mécanisme D'action
Ruxolitinib-amide exerts its effects by inhibiting JAK1 and JAK2. These kinases are part of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and hematopoiesis. By inhibiting these kinases, this compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Momelotinib: Another JAK1 and JAK2 inhibitor used to treat myelofibrosis.
Pacritinib: A JAK2 and Fms-like tyrosine kinase 3 (FLT-3) inhibitor that does not inhibit JAK1.
Uniqueness
Ruxolitinib-amide is unique due to its high selectivity for JAK1 and JAK2, making it highly effective in treating conditions characterized by aberrant JAK-STAT signaling. Its ability to inhibit both JAK1 and JAK2 sets it apart from other inhibitors that may target only one of these kinases .
Propriétés
Numéro CAS |
1911644-32-0 |
|---|---|
Formule moléculaire |
C17H20N6O |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21) |
Clé InChI |
JZKNOTYMYVXDNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)






![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
